molecular formula C8H10ClNO B13123991 2-(2-Chloroethyl)-6-methoxypyridine

2-(2-Chloroethyl)-6-methoxypyridine

Cat. No.: B13123991
M. Wt: 171.62 g/mol
InChI Key: UVLVFAIOCPTQEF-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroethyl)-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethyl)-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(2-chloroethyl)-6-methoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3

InChI Key

UVLVFAIOCPTQEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCCl

Origin of Product

United States

Foundational & Exploratory

2-(2-Chloroethyl)-6-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chloroethyl)-6-methoxypyridine: Physicochemical Profile, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Monograph Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-(2-Chloroethyl)-6-methoxypyridine is a specialized heterocyclic building block (C₈H₁₀ClNO, MW: 171.62 g/mol ) utilized primarily as an electrophilic "linker" in the synthesis of complex pharmaceutical architectures.[1] Distinguished by its 2,6-disubstitution pattern , the molecule features a reactive chloroethyl arm capable of N-alkylation or nucleophilic substitution, while the 6-methoxy group modulates the electron density of the pyridine ring, enhancing its lipophilicity and altering its metabolic profile compared to unsubstituted pyridine analogs. This guide details its physicochemical properties, a self-validating synthesis protocol, and its strategic utility in drug design.

Part 1: Physicochemical Identity & Properties[2][3][4]

The following data characterizes the core molecule. Researchers should note that while the methoxy group donates electron density to the ring, the chloroethyl side chain remains a potent alkylating motif requiring careful handling.

PropertyValue / Description
IUPAC Name 2-(2-Chloroethyl)-6-methoxypyridine
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Physical State Colorless to pale yellow oil (tends to darken upon oxidation)
Solubility Soluble in DCM, CHCl₃, EtOAc, Methanol; Low solubility in water.[2]
LogP (Predicted) ~2.1 (Moderate lipophilicity due to methoxy/ethyl groups)
Key Functional Groups Alkyl Chloride: Primary electrophilic site (Leaving group).• Methoxy Pyridine: Electron-rich aromatic core; H-bond acceptor.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Part 2: Synthetic Methodology

The synthesis of 2-(2-Chloroethyl)-6-methoxypyridine typically proceeds via the chlorination of its alcohol precursor, 2-(2-Hydroxyethyl)-6-methoxypyridine . The use of thionyl chloride (SOCl₂) is the industry standard due to the efficiency of the Sₙi mechanism, though it requires strict control of HCl byproducts to prevent pyridine salt formation or ether cleavage.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Precursor Precursor: 2-(2-Hydroxyethyl)- 6-methoxypyridine Intermediate Intermediate: Chlorosulfite Species Precursor->Intermediate Nucleophilic Attack (-HCl) Reagent Reagent: Thionyl Chloride (SOCl₂) (in DCM or Toluene) Reagent->Intermediate Product Product: 2-(2-Chloroethyl)- 6-methoxypyridine Intermediate->Product SNi Substitution (-SO₂) Workup Workup: NaHO₃ Neutralization & Extraction Product->Workup Quench Excess Acid

Figure 1: Step-wise conversion of the hydroxyethyl precursor to the chloroethyl target via thionyl chloride mediated substitution.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for pyridine-ethanol chlorination [1, 2].

Reagents:

  • Starting Material: 2-(2-Hydroxyethyl)-6-methoxypyridine (1.0 eq)

  • Thionyl Chloride (SOCl₂): (1.2 – 1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base (Optional): Triethylamine (Et₃N) (1.5 eq) – Used to scavenge HCl if acid-sensitivity is suspected.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 2-(2-Hydroxyethyl)-6-methoxypyridine dissolved in anhydrous DCM under an Argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add SOCl₂ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent vigorous exotherms or decomposition of the methoxy group.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear.

  • Quenching: Cool the mixture back to 0°C. Slowly quench by pouring the reaction mixture into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.[3]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue can be purified via flash column chromatography (Silica gel) if necessary, though the crude is often sufficiently pure (>95%) for subsequent alkylation steps.

Part 3: Applications in Medicinal Chemistry

This molecule serves as a "privileged scaffold intermediate." The 2-chloroethyl group acts as a tether, allowing the methoxypyridine ring to be attached to amines, thiols, or phenoxides.

Mechanistic Role: N-Alkylation

The primary utility is in Nucleophilic Substitution (Sₙ2) . The pyridine nitrogen is less basic due to the electron-withdrawing effect of the chlorine (inductive) and the specific substitution pattern, reducing self-polymerization risks compared to simple alkyl halides.

Target Classes:

  • GPCR Ligands: Used to synthesize analogs of antihistamines or antipsychotics (structurally related to the side chains in drugs like Olanzapine or Pyrilamine) [1].

  • Radiotracers: The methoxy group can be a site for late-stage tritiation or ¹¹C-methylation in PET tracer development.

Reactivity Pathway (DOT Visualization)

Reactivity Target 2-(2-Chloroethyl)-6-methoxypyridine Transition Transition State (SN2 Backside Attack) Target->Transition Electrophile Nucleophile Nucleophile (Nu⁻) (e.g., Secondary Amine, Thiol) Nucleophile->Transition Attack at CH₂-Cl Final Functionalized Pyridine Scaffold (Drug Precursor) Transition->Final Loss of Cl⁻

Figure 2: Mechanism of action for the molecule as a building block. The chloroethyl group facilitates the attachment of the methoxypyridine moiety to pharmacophores.

Part 4: Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific toxicological risks that must be mitigated in a research setting.

  • Vesicant Potential: Chloroethyl derivatives can act as blistering agents. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Inhalation Hazard: The compound may have significant vapor pressure. All operations, including weighing, must occur inside a certified fume hood.

  • Stability: The methoxy group is acid-labile under extreme conditions (e.g., HI or BBr₃ cleavage). Avoid strong Lewis acids unless demethylation is the intended reaction [3].

References

  • Organic Syntheses. (2011). General Procedures for the Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.[4][5] Org.[1][4][2][3][6] Synth. Coll. Vol. 4, 339. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Chloro-6-methoxypyridine (Analog Reference).[1][7] Retrieved from [Link]

Sources

Pyridine derivatives with chloroethyl and methoxy substituents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine Derivatives with Chloroethyl and Methoxy Substituents

Part 1: Strategic Overview

The Bifunctional Scaffold in Medicinal Chemistry In the architecture of bioactive small molecules, the co-existence of a chloroethyl group and a methoxy substituent on a pyridine ring creates a unique "Push-Pull" electronic and steric environment. This scaffold is not merely a structural intermediate; it is a versatile platform used to modulate lipophilicity, reactivity, and target binding affinity.

  • The Methoxy Group (-OCH₃): Acts as a strong Electron Donating Group (EDG) via resonance.[1] When positioned at C2 or C6, it increases the electron density of the pyridine nitrogen, modulating basicity and solubility. Crucially, it serves as a "metabolic shield," blocking oxidative metabolism at susceptible ring positions while enhancing lipophilicity for Blood-Brain Barrier (BBB) penetration (as seen in nAChR radiotracers).

  • The Chloroethyl Group (-CH₂CH₂Cl): This is the "Warhead" or "Linker."[1] It possesses a reactive electrophilic carbon at the

    
    -position.[1] Depending on the reaction conditions, it functions as:
    
    • An Alkylating Agent: For irreversible binding to nucleophilic residues (cysteine/histidine) in enzymes.

    • A Precursor to Vinyl Pyridines: Via base-mediated elimination, generating a Michael acceptor.[1]

    • A Heterocyclic Builder: Facilitating intramolecular cyclization to form fused systems like furopyridines or pyrrolopyridines.

Part 2: Synthetic Architectures

The synthesis of these derivatives requires precise regiocontrol to prevent the self-alkylation of the pyridine nitrogen by the chloroethyl arm.[1] The most robust pathway involves the C-Lithiation/Hydroxyalkylation strategy, followed by chlorination.[1]

Core Synthesis Protocol: 2-(2-Chloroethyl)-6-methoxypyridine

This protocol describes the conversion of 2-methoxy-6-methylpyridine into the target chloroethyl derivative.[1] This specific isomer is valuable because the methoxy group at C6 directs lithiation to the C2-methyl group while simultaneously protecting the ring from nucleophilic attack.[1]

Step 1: Hydroxyethylation (The Linker Installation)

  • Reagents: 2-Methoxy-6-methylpyridine,

    
    -Butyllithium (
    
    
    
    -BuLi), Paraformaldehyde (or gaseous Formaldehyde), THF.[1]
  • Mechanism: Lateral lithiation of the methyl group followed by nucleophilic attack on formaldehyde.

  • Critical Control: Temperature must be maintained at -78°C to prevent ring addition (nucleophilic aromatic substitution) by the organolithium.[1]

Step 2: Deoxychlorination (The Activation)

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM), catalytic DMF.
    
  • Mechanism: Formation of an alkyl chlorosulfite intermediate, followed by

    
     displacement by chloride.
    
  • Safety Note: The product is a potential blistering agent (mustard-like reactivity); handle with extreme caution.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(2-Chloroethyl)-6-methoxypyridine

1. Preparation of 2-(2-Hydroxyethyl)-6-methoxypyridine

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 2-methoxy-6-methylpyridine (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion. Stir for 30 minutes.
    
  • Addition: Add paraformaldehyde (1.5 eq, depolymerized by heating in a separate flask and channeling the gas, or using a suspension) to the reaction mixture.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

2. Chlorination to 2-(2-Chloroethyl)-6-methoxypyridine

  • Reaction: Dissolve the hydroxyethyl intermediate (5.0 mmol) in dry DCM (20 mL) at 0°C.

  • Addition: Add

    
     (1.5 eq) dropwise. Add 1 drop of DMF as a catalyst.
    
  • Reflux: Allow to warm to room temperature, then reflux gently for 2 hours. Monitor by TLC (the alcohol spot will disappear; a less polar product spot will appear).

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated

    
     (gas evolution!).
    
  • Isolation: Extract with DCM, wash with brine, dry, and concentrate to yield the chloroethyl derivative as a pale yellow oil.

Part 4: Reactivity & Signaling Pathways[1][2][3]

The biological utility of this scaffold often relies on its transformation in situ. Below is a visualization of the divergent pathways available to the 2-(2-chloroethyl)-6-methoxypyridine scaffold.

G Figure 1: Divergent Reactivity Pathways of the Chloroethyl-Pyridine Scaffold Start 2-(2-Chloroethyl)- 6-methoxypyridine Vinyl Vinyl Pyridine (Michael Acceptor) Start->Vinyl Base (Elimination) Aziridinium Aziridinium Ion (Highly Reactive) Start->Aziridinium Intramolecular N-attack (If spacer allows) Fused Fused Heterocycle (Dihydrofuro[2,3-b]pyridine) Start->Fused Cyclization Alkylated Alkylated Target (Enzyme/Receptor) Vinyl->Alkylated Cys-SH / His-NH Aziridinium->Alkylated Nucleophilic Opening

Figure 1: The chloroethyl group serves as a gateway to multiple chemical outcomes: elimination to vinyl pyridines (reversible covalent inhibitors), formation of aziridinium species (irreversible alkylators), or cyclization.[2]

Part 5: Data & Applications

Table 1: Comparative Properties of Substituent Effects

SubstituentElectronic EffectLipophilicity (

)
Biological Role
-OCH₃ (Methoxy) EDG (+R)+0.02Modulates

, metabolic stability, BBB penetration.[1]
-Cl (Chloro) EWG (-I, +R)+0.71Increases half-life, halogen bonding capability.[1]
-CH₂CH₂Cl AlkylatingHighCovalent binding (Warhead), linker for PET ligands.[1]

Case Study: nAChR Imaging Agents Researchers have utilized the methoxy-chloro-pyridine motif to develop radioligands for Nicotinic Acetylcholine Receptors (nAChRs).[1][3]

  • Compound: 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine.[1][3]

  • Mechanism: The methoxy group acts as a spacer and electronic tuner, while the chloro substituent on the pyridine ring enhances lipophilicity, facilitating faster BBB penetration compared to non-chlorinated analogs.

  • Outcome: High affinity (

    
     = 9–331 pM) and improved imaging contrast.[3]
    

References

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.[1][3] Journal of Medicinal Chemistry, 45(13), 2841-2849.[3] Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2020). Parallels between the chloro and methoxy groups for potency optimization.[4][5] RSC Medicinal Chemistry.[4] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.[1][6][7][8][9] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Chlorination of 2-(2-hydroxyethyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the chlorination of 2-(2-hydroxyethyl)-6-methoxypyridine. This protocol prioritizes reproducibility, safety, and high-yield isolation, specifically tailored for researchers in medicinal chemistry and process development.


) Mediated Deoxychlorination
Target Audience:  Medicinal Chemists, Process Engineers

Executive Summary & Scientific Context

The conversion of 2-(2-hydroxyethyl)-6-methoxypyridine (1) to 2-(2-chloroethyl)-6-methoxypyridine (2) is a pivotal transformation in the synthesis of fused heterocyclic systems, most notably as a key intermediate for the atypical antipsychotic Olanzapine .[1]

While conceptually a simple aliphatic substitution, this reaction presents specific challenges due to the bifunctional nature of the substrate:

  • Pyridine Nitrogen Basicity: The pyridine ring can act as an HCl trap, forming hydrochloride salts that may precipitate or complicate stoichiometry.

  • Elimination Risk: The 2-hydroxyethyl side chain is prone to acid-catalyzed dehydration to form 2-vinyl-6-methoxypyridine , a reactive monomer that leads to polymerization (tar formation) and yield loss.

  • Methoxy Group Stability: While generally robust, the 6-methoxy ether can undergo demethylation under forcing acidic conditions (e.g., high-temperature reflux with excess strong acid), yielding the pyridone impurity.

This protocol utilizes a controlled Thionyl Chloride (


)  method in Dichloromethane (DCM)  or Toluene , balancing reactivity with functional group preservation.

Reaction Mechanism & Logic

The transformation proceeds via an


 mechanism involving a chlorosulfite intermediate.
  • Activation: The alcohol oxygen attacks the sulfur of

    
    , displacing chloride and forming an alkyl chlorosulfite intermediate (
    
    
    
    ) and HCl.
  • Substitution: The chloride ion (generated in situ or from added hydrochloride sources) attacks the

    
    -carbon in an 
    
    
    
    fashion, displacing
    
    
    and
    
    
    .
  • Scavenging: The pyridine nitrogen will likely protonate, forming the hydrochloride salt of the product. A neutralization step is required to isolate the free base.

Mechanistic Pathway Diagram

ReactionMechanism Substrate 2-(2-hydroxyethyl)-6-methoxypyridine Intermediate Chlorosulfite Intermediate [R-O-S(O)Cl] Substrate->Intermediate + SOCl2 - HCl Transition SN2 Transition State (Cl- attack) Intermediate->Transition Heat/Reflux ProductSalt Product HCl Salt Transition->ProductSalt - SO2 FreeBase 2-(2-chloroethyl)-6-methoxypyridine (Free Base) ProductSalt->FreeBase + NaHCO3 (aq) Neutralization

Figure 1: Mechanistic flow from alcohol activation to free base isolation.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
2-(2-hydroxyethyl)-6-methoxypyridine 153.181.0Substrate
Thionyl Chloride (

)
118.971.2 - 1.5Chlorinating Agent
Dichloromethane (DCM) 84.93Solvent (10 vol)Reaction Medium
Triethylamine (

)
(Optional)
101.191.1HCl Scavenger (prevents degradation)
Sat.

--Quench/Neutralization
Step-by-Step Methodology
Step 1: Setup and Dissolution
  • Equipment: Flame-dried 3-neck round-bottom flask (RBF), reflux condenser, addition funnel, nitrogen inlet, magnetic stir bar.

  • Procedure: Charge the RBF with 2-(2-hydroxyethyl)-6-methoxypyridine (1.0 equiv). Add anhydrous DCM (or Toluene for higher temp) to achieve a concentration of ~0.5 M.

  • Note: If using Triethylamine to buffer the reaction (recommended for sensitive substrates), add it at this stage.

Step 2: Controlled Addition (0°C)
  • Cooling: Submerge the flask in an ice/water bath (0–5°C).

  • Addition: Add Thionyl Chloride (1.2–1.5 equiv) dropwise via the addition funnel over 30–60 minutes.

  • Critical Control: Monitor internal temperature.[4] The reaction is exothermic.[7] Rapid addition can cause localized overheating and elimination side-products (vinyl pyridine).

Step 3: Reaction and Reflux
  • Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reflux: Heat the solution to a gentle reflux (40°C for DCM; 80°C if using Toluene) for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or HPLC. The starting alcohol is more polar than the chloride product. Look for the disappearance of the alcohol spot (

    
    ) and appearance of the product (
    
    
    
    ).
Step 4: Quench and Workup
  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Very carefully add saturated aqueous

    
     dropwise.
    
    • Safety Alert: This step generates vigorous gas evolution (

      
       and 
      
      
      
      ).[3] Ensure adequate venting.
  • Extraction: Transfer to a separatory funnel.[4] Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator).
Step 5: Purification
  • Assessment: The crude oil is often sufficiently pure (>95%) for subsequent steps.

  • Purification (if needed):

    • Distillation: Vacuum distillation (high vacuum required due to boiling point).

    • Flash Chromatography:[4] Silica gel, eluting with 0-20% EtOAc/Hexanes.

Workflow Visualization

WorkupFlow Start Reaction Mixture (DCM + Product + Excess SOCl2) Cool Cool to 0°C Start->Cool Quench Quench with Sat. NaHCO3 (CAUTION: Gas Evolution) Cool->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer (DCM + Product) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Conc Concentrate (Rotovap) Dry->Conc Final Crude 2-(2-chloroethyl)-6-methoxypyridine Conc->Final

Figure 2: Downstream processing and isolation workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Polymerization of vinyl pyridine intermediate.Lower reaction temperature.[4][5][8] Ensure strict exclusion of moisture. Avoid excessive base if elimination is observed.
Incomplete Conversion Insufficient activation or old

.
Use fresh

. Increase reflux time. Add catalytic DMF (Vilsmeier-Haack type activation).
Demethylation (Pyridone formation) Acid concentration too high or temp too high.Use a base scavenger (

or Pyridine). Switch solvent to DCM (lower boiling point than Toluene).
Product is a Solid Salt Product isolated as HCl salt.Ensure thorough wash with sat.

or

(1M) during workup to liberate the free base.
Alternative Method: Appel Reaction

If the methoxy group proves unstable to


 (acid sensitivity), use the Appel Reaction :
  • Reagents:

    
     (or 
    
    
    
    for bromide), Triphenylphosphine (
    
    
    ).
  • Conditions: DCM,

    
     to RT.
    
  • Advantage: Neutral conditions, avoids HCl generation.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly toxic by inhalation. Reacts violently with water to release

    
     and 
    
    
    
    . Must be handled in a functioning fume hood.
  • Pyridine Derivatives: Many pyridine derivatives are bioactive. Wear full PPE (gloves, goggles, lab coat).

  • Waste Disposal: Quenched aqueous waste contains sulfites and chlorides. Dispose of according to local EHS regulations for halogenated organic waste.

References

  • Benchchem. 2-(2-Chloroethyl)-6-methoxypyridine: Purity and Isolation Techniques. Retrieved from

  • PrepChem. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. (Analogous protocol for hydroxyethyl-heterocycles). Retrieved from

  • Organic Syntheses. Thionyl Chloride Mediated Chlorinations. Org.[1][2][3][4][5][9][10] Synth. Coll. Vol. 4, p.339. Retrieved from

  • Vertex AI Search.Patent and Literature Review on Chlorination of Pyridine Alcohols. (See search results 1.1, 1.4, 1.9).

Sources

Preparation of 2-vinyl-6-methoxypyridine via elimination of 2-(2-Chloroethyl)-6-methoxypyridine

[1]

Abstract

This application note details a robust protocol for the synthesis of 2-vinyl-6-methoxypyridine from 2-(2-chloroethyl)-6-methoxypyridine via base-mediated dehydrohalogenation (E2 elimination).[1] While industrial routes often utilize high-temperature dehydration of hydroxyethyl precursors, this laboratory-scale protocol employs Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) to achieve high conversion under mild conditions.[1] Critical emphasis is placed on preventing spontaneous polymerization—a common failure mode for vinyl pyridines—through the strategic use of radical inhibitors and temperature control.

Introduction & Mechanistic Rationale

Vinyl pyridines are versatile intermediates in the synthesis of functionalized polymers and pharmaceutical pharmacophores (e.g., Michael acceptors).[2] The introduction of a methoxy group at the 6-position alters the electronic properties of the pyridine ring, increasing electron density compared to the unsubstituted analog.

Reaction Mechanism (E2 Elimination)

The transformation proceeds via a concerted E2 elimination mechanism. A strong, bulky base abstracts the

  • Substrate: 2-(2-chloroethyl)-6-methoxypyridine.[1][3]

  • Base Selection: KOtBu is preferred over hydroxides (e.g., NaOH/EtOH) for laboratory scale. Its bulk prevents nucleophilic attack on the pyridine ring or the alkyl chain (

    
    ), favoring elimination.
    
  • Thermodynamics: The formation of the conjugated vinyl-pyridine system is thermodynamically favorable, but the product is kinetically unstable regarding polymerization.[1]

Critical Challenges
  • Polymerization: Vinyl pyridines are prone to radical polymerization initiated by heat, light, or peroxides.

    • Control: Perform reaction under inert atmosphere (

      
      ); use radical inhibitors during workup.
      
  • Nucleophilic Substitution: Strong nucleophiles could potentially displace the methoxy group or the chloride via

    
    .
    
    • Control: Use of a bulky base (t-butoxide) minimizes substitution side reactions.[1]

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 2-(2-chloroethyl)-6-methoxypyridineStarting Material
Base Potassium tert-butoxide (KOtBu) (1.0 M in THF)Elimination Agent
Solvent Anhydrous THFReaction Medium
Inhibitor 4-tert-Butylcatechol (TBC) or HydroquinonePolymerization Inhibitor
Quench Saturated

or Water
Proton Source/Wash
Equipment 3-Neck Round Bottom Flask,

line, Addition Funnel
Reaction Vessel
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL 3-neck round bottom flask and equip it with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inerting: Flush the system with dry nitrogen for 15 minutes.

  • Charging: Add 2-(2-chloroethyl)-6-methoxypyridine (10.0 g, 58.3 mmol) and anhydrous THF (100 mL) to the flask. Stir to dissolve.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature minimizes competing substitution reactions and controls exotherm.[1]

Step 2: Elimination Reaction
  • Base Addition: Transfer KOtBu solution (1.0 M in THF, 70 mL, 70.0 mmol, 1.2 eq) to the addition funnel.

  • Dropwise Addition: Add the base dropwise over 30 minutes, maintaining the internal temperature < 5°C. The solution may darken (yellow/orange) due to the formation of the conjugated system.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (

    
    ) should disappear, replaced by the less polar vinyl product (
    
    
    ).
Step 3: Workup & Stabilization
  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

    
      (50 mL).
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Inhibitor Addition (Critical): Add 10 mg of 4-tert-butylcatechol (TBC) to the combined organic layers immediately.[1] Rationale: Prevents polymerization during concentration.[1]

  • Drying: Wash organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure (Rotavap) at a bath temperature < 30°C . Do not overheat.

Step 4: Purification
  • Method A (Distillation - Preferred for Purity): Vacuum distillation is the most effective way to isolate the monomer from oligomers.

    • Conditions: High vacuum (0.5–1.0 mmHg). Expect boiling point approx. 60–70°C (extrapolated from 2-vinylpyridine).[1]

    • Note: Ensure the receiving flask contains a small crystal of TBC inhibitor.

  • Method B (Column Chromatography): For smaller scales (< 1 g).

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       to prevent acid-catalyzed polymerization).[1]
      
    • Eluent: Hexane/EtOAc gradient (0-10% EtOAc).[1]

Process Workflow (Graphviz)

GStartStart:2-(2-chloroethyl)-6-methoxypyridineSetupSetup:THF, N2 atm, 0°CStart->SetupReactionReaction:Add KOtBu (1.2 eq)Warm to RT, 2-4hSetup->ReactionDissolveCheckQC Check:TLC/LC-MSReaction->CheckCheck->ReactionIncomplete(Add time/base)QuenchWorkup:Quench (NH4Cl)Extract (EtOAc)+ Inhibitor (TBC)Check->QuenchCompletePurifyPurification:Vac Distillationor ColumnQuench->PurifyCrude OilProductFinal Product:2-vinyl-6-methoxypyridine(Store -20°C)Purify->ProductPure Monomer

Figure 1: Operational workflow for the synthesis of 2-vinyl-6-methoxypyridine.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 97.0%GC-FID or HPLC (254 nm)
Identity (

NMR)
Vinyl protons: dd at

5.5 (1H), 6.2 (1H), dd at 6.8 (1H)

, 400 MHz
Stabilizer Presence of TBC (10-100 ppm)Colorimetric / HPLC

Expected NMR Data (


):
  • 
     3.95 (s, 3H, 
    
    
    )
  • 
     5.45 (dd, 
    
    
    Hz, 1H, vinyl cis)
  • 
     6.20 (dd, 
    
    
    Hz, 1H, vinyl trans)
  • 
     6.65 (d, 1H, Py-H)[1]
    
  • 
     6.78 (dd, 
    
    
    Hz, 1H, vinyl CH)
  • 
     6.95 (d, 1H, Py-H)[1]
    
  • 
     7.50 (t, 1H, Py-H)[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete eliminationIncrease base to 1.5 eq; ensure KOtBu quality (it degrades in moist air).
Polymerization (Gel) Lack of inhibitor / HeatAdd TBC before removing solvent. Keep bath temp < 30°C. Store in dark.
Side Product (Ether) Solvent substitutionEnsure THF is anhydrous. Avoid using MeOH/EtOH if substitution is observed.[1]
Color Change (Dark) Oxidation of pyridineEnsure strict

atmosphere. Distill product to remove colored impurities.[1]

Safety & Handling

  • Toxicity: Vinyl pyridines are toxic, lachrymators, and skin irritants. Handle only in a fume hood.

  • Instability: The product is a reactive monomer. Store at -20°C to prevent spontaneous exothermic polymerization.

  • Waste: Dispose of aqueous layers (containing pyridine salts) as hazardous basic waste.

References

  • General Synthesis of Vinylpyridines

    • Spitzner, D. "Pyridine and Derivatives." Methoden der Organischen Chemie (Houben-Weyl), Vol E7b, Thieme, 1992.
    • Process for producing vinyl pyridine compounds.[1][2][4][5][6] US Patent 3929799A.[1] Link

  • Elimination Conditions (Analogous)

    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Society Reviews, 1984.
    • Method for synthesizing and preparing 2-vinyl pyridine.[1][2][5] CN Patent 102863375A.[1] Link

  • Properties & Handling

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7521, 2-Vinylpyridine" Link[1]

    • Sigma-Aldrich. "2-Vinylpyridine Product Specification & Safety Data Sheet."[1] Link

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-(2-Chloroethyl)-6-methoxypyridine in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloroethyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Given the compound's reactivity, particularly under basic conditions, a thorough understanding of its stability is paramount for achieving high-yield, reproducible results. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges associated with its use.

Section 1: Core Stability Concerns & Primary Degradation Pathways

The utility of 2-(2-Chloroethyl)-6-methoxypyridine stems from the electrophilic nature of the carbon atom bonded to chlorine, making it an excellent alkylating agent for various nucleophiles.[1] However, this same reactivity is the source of its instability in basic environments. The presence of the pyridine nitrogen atom adjacent to the chloroethyl side chain introduces a critical intramolecular degradation pathway that often competes with the desired intermolecular reaction.

The primary degradation mechanisms under basic conditions are:

  • Intramolecular Cyclization (Aziridinium Ion Formation): This is the most significant and often overlooked degradation pathway. The pyridine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a highly strained and exceptionally reactive bicyclic aziridinium intermediate.[2] This intermediate is a potent electrophile and will be rapidly attacked by any nucleophile present in the reaction medium (e.g., hydroxide, solvent, or the intended amine/thiol nucleophile), leading to a mixture of products.[2][3]

  • Intermolecular Nucleophilic Substitution (Sₙ2): This is the desired reaction pathway in most synthetic applications, where an external nucleophile (e.g., an amine, thiolate, or cyanide) displaces the chloride ion.[1] The success of the synthesis depends on this pathway outcompeting the intramolecular cyclization.

  • Hydrolysis: In the presence of strong, nucleophilic bases like sodium or potassium hydroxide in aqueous or alcoholic media, the hydroxide ion can act as a nucleophile, directly attacking the chloroethyl group to form the corresponding alcohol, 2-(2-hydroxyethyl)-6-methoxypyridine.

  • Elimination (E2): While typically less favored for primary halides compared to substitution, the use of strong, sterically hindered bases can promote an E2 elimination reaction, yielding 2-vinyl-6-methoxypyridine as a byproduct.

These competing pathways are summarized in the diagram below. Understanding and controlling the conditions that favor the desired intermolecular Sₙ2 reaction is the key to success.

G start 2-(2-Chloroethyl)-6-methoxypyridine aziridinium [Intermediate] Bicyclic Aziridinium Ion start->aziridinium Intramolecular Cyclization (Major Degradation Pathway) sn2_product Desired Sₙ2 Product (e.g., Amine Adduct) start->sn2_product Intermolecular Sₙ2 (Desired Reaction) hydrolysis_product Hydrolysis Product (2-Hydroxyethyl derivative) start->hydrolysis_product Hydrolysis (Sₙ2) (Side Reaction) e2_product E2 Elimination Product (Vinyl derivative) start->e2_product Elimination (E2) (Minor Side Reaction) aziridinium_opened Ring-Opened Products (from Aziridinium) aziridinium->aziridinium_opened Nucleophilic Attack (by Nu⁻, H₂O, etc.)

Caption: Competing reaction pathways for 2-(2-Chloroethyl)-6-methoxypyridine in basic media.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments involving 2-(2-Chloroethyl)-6-methoxypyridine under basic conditions.

Issue 1: My reaction yield is consistently low, and LC-MS analysis shows multiple unexpected peaks with the same mass as my desired product.

  • Probable Cause: This is a classic sign of the intramolecular cyclization pathway competing with your desired reaction. The aziridinium ion intermediate, once formed, can be attacked by your nucleophile at two different positions, potentially leading to constitutional isomers that are difficult to separate and may have the same mass. Furthermore, attack by solvent or residual water can create additional impurities.[2][4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: All reaction rates, including the intramolecular cyclization, are temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired intermolecular reaction can significantly suppress the formation of the aziridinium intermediate.

    • Optimize Reagent Addition: Add the 2-(2-Chloroethyl)-6-methoxypyridine slowly to a solution already containing your nucleophile and the base. This maintains a low instantaneous concentration of the electrophile, favoring the intermolecular reaction over the unimolecular cyclization.

    • Re-evaluate Your Choice of Base: If you are using a strong, nucleophilic base (e.g., NaOH, KOH), you are likely promoting hydrolysis. Switch to a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), which can act as a proton scavenger without competing as a nucleophile.[3][5]

Issue 2: My final product is contaminated with a significant amount of 2-(2-hydroxyethyl)-6-methoxypyridine.

  • Probable Cause: This indicates that hydrolysis is a major side reaction. This occurs if your reaction conditions involve water and a nucleophilic base (like hydroxide) or if the aziridinium intermediate is being trapped by water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. While challenging for some base-mediated reactions, minimizing water content is crucial.

    • Use a Non-Nucleophilic Base: As mentioned above, replace bases like NaOH or KOH with K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine (TEA) or DIPEA. These bases are less likely to directly cause hydrolysis.

    • Modify the Work-up: Process the reaction mixture promptly after completion.[6] During aqueous work-up, ensure the pH is controlled to prevent base-catalyzed hydrolysis of any unreacted starting material.

Issue 3: I observe a byproduct consistent with the mass of 2-vinyl-6-methoxypyridine.

  • Probable Cause: An E2 elimination reaction is occurring. This is favored by strong, sterically hindered bases and higher temperatures.

  • Troubleshooting Steps:

    • Avoid Sterically Hindered Bases: If you are using a base like potassium tert-butoxide, switch to a less hindered base like potassium carbonate.

    • Reduce Temperature: Higher temperatures favor elimination over substitution. Run the reaction at a lower temperature.

G start Problem: Low Yield / Multiple Byproducts q1 Analyze Byproducts by LC-MS. Are isomers or hydrolysis product present? start->q1 a1_yes Indicates Intramolecular Cyclization and/or Hydrolysis q1->a1_yes Yes a1_no Check Starting Material Purity (GC/NMR) q1->a1_no No action1 Action Plan 1: - Lower reaction temperature - Slow addition of electrophile - Switch to non-nucleophilic base (K₂CO₃, DIPEA) a1_yes->action1 If Isomers Present action2 Action Plan 2: - Ensure anhydrous conditions - Use non-nucleophilic base - Prompt work-up a1_yes->action2 If Hydrolysis Product Present

Caption: A streamlined troubleshooting workflow for common issues.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the recommended solvent for performing nucleophilic substitutions with this compound?

    • Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. They effectively solvate the reactants and typically favor Sₙ2 reaction kinetics. The choice may depend on the solubility of your specific nucleophile and base.

  • FAQ 2: Can I use sodium hydride (NaH) to deprotonate my nucleophile?

    • Yes, NaH is an excellent choice as it is a strong, non-nucleophilic base. It will deprotonate your nucleophile (e.g., an alcohol or amine) to generate the corresponding nucleophile in situ without competing in the substitution reaction. Ensure you use an appropriate anhydrous solvent like THF or DMF.

  • FAQ 3: How should 2-(2-Chloroethyl)-6-methoxypyridine be stored?

    • It should be stored under recommended conditions, typically in a cool, dark place, away from humidity, heat, and incompatible chemicals like strong oxidizing agents.[7] It is stable under normal storage conditions but should not be stored in solution, especially basic solutions, for any extended period.

Section 4: Recommended Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol is designed to maximize the yield of the desired Sₙ2 product by favoring the intermolecular reaction.

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes. In a separate flask, dissolve 2-(2-Chloroethyl)-6-methoxypyridine (1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Slow Addition: Add the solution of 2-(2-Chloroethyl)-6-methoxypyridine dropwise to the stirring amine/base mixture over 30-60 minutes using a syringe pump.

  • Reaction and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The optimal temperature should be determined empirically. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Monitoring of Stability via HPLC

This protocol allows for a quantitative assessment of the compound's stability under your specific proposed reaction conditions.

  • Stock Solution: Prepare a stock solution of 2-(2-Chloroethyl)-6-methoxypyridine in your reaction solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Vial: In a small vial, replicate your planned reaction conditions (solvent, base, temperature) but without your primary nucleophile.

  • Time Zero (t=0) Sample: At the moment you add the base to the solvent, withdraw a small aliquot (e.g., 50 µL), quench it in a separate vial containing a slightly acidic mobile phase buffer to neutralize the base, and dilute for HPLC analysis. This is your t=0 reference point.

  • Time-Course Analysis: Maintain the reaction vial at the target temperature. Withdraw and quench aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.).

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products (e.g., hydrolysis or elimination products).

  • Data Interpretation: Plot the peak area of the starting material versus time to determine the degradation rate under your conditions. This data will inform you of the maximum allowable reaction time to minimize byproduct formation.

Section 5: Data Summary Table

Reaction PathwayKey Conditions Favoring PathwayResulting Product(s)Mitigation Strategy
Intermolecular Sₙ2 High concentration of external nucleophile; Non-nucleophilic base; Low temperature.Desired substituted product.Optimize conditions to make this the dominant pathway.
Intramolecular Cyclization Low concentration of external nucleophile; High temperature.Bicyclic aziridinium ion, leading to isomeric and/or hydrolyzed byproducts.Lower temperature; Slow addition of electrophile.
Hydrolysis Presence of water; Nucleophilic bases (e.g., NaOH, KOH).2-(2-Hydroxyethyl)-6-methoxypyridine.Use anhydrous conditions; Employ non-nucleophilic bases.
Elimination (E2) Strong, sterically hindered bases (e.g., KOtBu); High temperature.2-Vinyl-6-methoxypyridine.Use non-hindered bases; Lower temperature.

References

  • Patel, M. R., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. 7,256,295 B2.
  • Bara, T. A., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 5(11), 1205–1210. Retrieved from [Link]

  • O'Brien, C. J., & Tellew, J. E. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2338–2373. Retrieved from [Link]

  • Prasad, Y. R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances, 5(90), 73561-73572. Retrieved from [Link]

  • Georg, M., et al. (2022). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ChemistryOpen, 11(1), e202100233. Retrieved from [Link]

  • Thompson, A. M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 754-763. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. Retrieved from [Link]

  • Dolfen, J., et al. (2016). Regioselective ring opening of aziridines. Chemical Reviews, 116(19), 11950-12006. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Signature of the 2-Chloroethyl Group in 2-(2-Chloroethyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-Chloroethyl)-6-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry.

Our focus is the characteristic signature of the 2-chloroethyl side chain. Unlike a standard ethyl group which presents a classic quartet-triplet pattern[1][2][3], the -CH₂-CH₂-Cl moiety gives rise to a distinct pair of triplets. Understanding the electronic and structural factors that produce this pattern is crucial for researchers working with similar scaffolds. This guide will dissect the origin of these signals, compare them with related structures to illuminate substituent effects, and provide a robust experimental protocol for acquiring high-fidelity data.

Theoretical Framework: From a Simple Ethyl to a Substituted Ethyl Chain

The power of ¹H NMR lies in two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which reveals connectivity between neighboring protons.[4][5]

A typical ethyl group (-CH₂-CH₃) attached to a system (X-CH₂-CH₃) provides a textbook example of the n+1 rule.[6]

  • The -CH₃ protons are adjacent to a -CH₂- group (n=2 neighbors). Their signal is split into a triplet (2+1=3).

  • The -CH₂- protons are adjacent to a -CH₃ group (n=3 neighbors). Their signal is split into a quartet (3+1=4).

However, in 2-(2-Chloroethyl)-6-methoxypyridine, the side chain is -CH₂-CH₂-Cl. Here, we have two different methylene groups, which we can label as Hₐ (adjacent to the pyridine ring) and Hₑ (adjacent to the chlorine atom).

  • The Hₐ protons are adjacent to the two Hₑ protons (n=2). Their signal is therefore split into a triplet .

  • The Hₑ protons are adjacent to the two Hₐ protons (n=2). Their signal is also split into a triplet .

This results in a characteristic two-triplet pattern, a signature for a -CH₂-CH₂-X system where X is not a proton. The key to assigning these triplets lies in understanding the influence of the substituents on their chemical shifts. The electronegative chlorine atom will strongly deshield the adjacent Hₑ protons, shifting their signal significantly downfield compared to the Hₐ protons.[7]

¹H NMR Analysis of 2-(2-Chloroethyl)-6-methoxypyridine

The ¹H NMR spectrum of 2-(2-Chloroethyl)-6-methoxypyridine displays two distinct triplets corresponding to the non-equivalent methylene protons of the chloroethyl side chain. The chemical shifts are governed by the combined electronic effects of the pyridine ring, the methoxy group, and the terminal chlorine atom.

Proton AssignmentMultiplicityChemical Shift (δ, ppm) (Estimated)Coupling Constant (J, Hz) (Typical)Integration
Py-CH₂ -CH₂-Cl (Hₐ)Triplet (t)~3.15~7.02H
Py-CH₂-CH₂ -Cl (Hₑ)Triplet (t)~3.80~7.02H
-OCH₃ Singlet (s)~3.95-3H
Pyridine Ring ProtonsMultiplets~6.70 - 7.60-3H

Note: These are estimated values based on substituent effects from related molecules. Actual experimental values may vary slightly.

Causality of Signal Position:

  • Hₑ Triplet (~3.80 ppm): The strong deshielding effect of the highly electronegative chlorine atom pulls electron density away from these protons, causing them to resonate at a lower field (higher ppm value).

  • Hₐ Triplet (~3.15 ppm): These protons are primarily influenced by the aromatic pyridine ring. They are less deshielded than Hₑ and thus appear at a higher field (lower ppm value). The electron-donating methoxy group at the 6-position slightly shields the ring, which in turn causes a minor upfield shift on Hₐ compared to an unsubstituted 2-ethylpyridine system.

Comparative Analysis with Alternative Structures

To fully appreciate the spectral features of the target molecule, it is instructive to compare its data with simpler, related compounds. This comparison isolates the electronic contributions of each substituent.

CompoundAr-CH₂ -R (δ, ppm)R-CH₂-X (δ, ppm)Key Observations
2-(2-Chloroethyl)-6-methoxypyridine ~3.15 (t)~3.80 (t, X=Cl)Two-triplet pattern is clearly defined.
(2-Chloroethyl)benzene[8][9][10]~3.03 (t)~3.66 (t, X=Cl)Excellent model for the side chain. Shows the baseline shifts for a -CH₂-CH₂-Cl on an aromatic ring.
2-Ethylpyridine[11][12]~2.83 (q)~1.30 (t, X=H)Demonstrates the classic quartet-triplet of a standard ethyl group and the typical chemical shift for a methylene group attached to the 2-position of pyridine.
3-Ethylpyridine[13]~2.62 (q)~1.23 (t, X=H)The upfield shift of the methylene quartet compared to 2-ethylpyridine highlights the stronger electron-withdrawing effect at the 2-position of the pyridine ring.

This comparative analysis validates our assignments. The chemical shifts for the -CH₂-CH₂-Cl protons in our target molecule are consistent with those in (2-chloroethyl)benzene, with minor deviations attributable to the specific electronic environment of the methoxy-substituted pyridine ring.

Visualization of Spin-Spin Coupling

The interaction between the Hₐ and Hₑ protons can be visualized as a coupling network. Each set of protons senses the spin states of its neighbor, leading to the observed splitting pattern.

G cluster_Ha Py-CH₂- (Hₐ) cluster_Hb -CH₂-Cl (Hₑ) Ha Hₐ Signal Hb Hₑ Signal Ha->Hb ³J(Hₐ,Hₑ) ≈ 7 Hz

Caption: Spin-spin coupling between Hₐ and Hₑ protons.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol ensures the acquisition of high-quality, self-validating data suitable for unambiguous structure elucidation.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 2-(2-Chloroethyl)-6-methoxypyridine. b. Transfer the sample into a clean, dry vial. c. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.[14][15] d. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. e. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. This step is critical to achieve good spectral resolution. f. Cap the NMR tube securely.

2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking and Shimming: i. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. ii. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is essential for sharp signals and resolving fine coupling patterns. c. Acquisition Parameters (for a 400 MHz spectrometer): i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient. ii. Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration. iii. Receiver Gain (RG): Use an automated receiver gain setting. iv. Acquisition Time (AQ): ~3-4 seconds. v. Relaxation Delay (D1): ~2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration. vi. Spectral Width (SW): A range of -2 to 12 ppm is appropriate for most organic molecules.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline. d. Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[15] e. Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. f. Peak Picking: Identify the precise chemical shift (δ) and coupling constants (J) for all multiplets. The coupling constants for the two triplets of the chloroethyl group must be identical, confirming their coupling relationship.[6]

Conclusion

The ¹H NMR spectrum of 2-(2-Chloroethyl)-6-methoxypyridine provides a distinct and readily interpretable signature. The presence of two triplets, with the downfield triplet (~3.80 ppm) corresponding to the methylene group adjacent to the chlorine and the upfield triplet (~3.15 ppm) corresponding to the methylene group adjacent to the pyridine ring, is a definitive marker for the 2-chloroethyl moiety in this specific chemical environment. By comparing this pattern with simpler analogues, the electronic effects of each substituent can be rationalized, providing researchers with a robust framework for the structural analysis of related compounds. The provided experimental protocol outlines a reliable method for obtaining high-quality data, ensuring confidence in structural assignments for drug discovery and development.

References

  • NMR Spectroscopy: Ethyl Group Analysis . Scribd. [Link]

  • Common HNMR Patterns . Organic Chemistry Tutor. [Link]

  • Spin-Spin Splitting in the Ethyl Group . Chemistry LibreTexts. [Link]

  • 1H NMR:Spin-Splitting Patterns Explained . Study.com. [Link]

  • Interpreting 1H (Proton) NMR Spectra . ChemConnections. [Link]

  • NMR Sample Preparation . University of Ottawa. [Link]

  • The 1H-NMR experiment . Chemistry LibreTexts. [Link]

  • 1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6 . ResearchGate. [Link]

  • Lec16 - 1H NMR: Splitting of Common Substituents . YouTube. [Link]

  • N-[1-(2-pyridinyl)ethyl]aniline - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • Spin-Spin coupling in NMR . Conduct Science. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra . Chemistry LibreTexts. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts . Nature Protocols. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]

  • 1H-NMR Organic Structure Guide . Scribd. [Link]

  • Spin-Spin Coupling . Palacký University Olomouc. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties . National Center for Biotechnology Information. [Link]

  • 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

  • Supporting Information for Catalytic Deoxygenation of Amine N-Oxides . The Royal Society of Chemistry. [Link]

  • 2-Ethylpyridine . PubChem. [Link]

  • If I have a quartet and a triplet in my proton NMR, is it usually safe to assume the structure has an ethyl group? . Reddit. [Link]

  • Approximating Proton NMR Chemical Shifts . University of Puget Sound. [Link]

  • 2-Ethylpyrazine - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • 1H NMR Chemical Shifts . University of Wisconsin-Madison. [Link]

  • 1-Chloro-2-phenylethane . PubChem. [Link]

  • Benzene, (2-chloroethyl)- . NIST WebBook. [Link]

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Validating purity of 2-(2-Chloroethyl)-6-methoxypyridine using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethyl)-6-methoxypyridine is a critical pharmacophore intermediate, most notably utilized in the synthesis of atypical antipsychotics like Olanzapine .[1] Its purity is paramount; even trace amounts of the vinyl degradation product (2-vinyl-6-methoxypyridine) or the hydrolysis byproduct (alcohol) can significantly impact downstream cyclization yields.

While High-Performance Liquid Chromatography (HPLC) is the standard for non-volatile pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for volatile pyridine derivatives. However, this molecule presents a unique analytical paradox: it is volatile enough for GC but possesses a thermally labile chloroethyl side chain susceptible to dehydrohalogenation (elimination of HCl) within hot injectors.

This guide outlines a self-validating GC-MS protocol designed to distinguish between intrinsic impurities and method-induced artifacts, comparing its efficacy against HPLC-UV/MS alternatives.

The Analytical Challenge: Thermal Instability

Before validating purity, one must understand the molecule's behavior under stress.

  • The Molecule: 2-(2-Chloroethyl)-6-methoxypyridine.[1]

  • The Risk: At temperatures exceeding 250°C (typical GC inlet temps), the chloroethyl group can undergo

    
    -elimination to form 2-vinyl-6-methoxypyridine .
    
  • The Consequence: A standard GC method may report a "false positive" for the vinyl impurity, failing the purity specification when the bulk material is actually pure.

Degradation Pathway Diagram

degradation_pathway Target 2-(2-Chloroethyl)-6-methoxypyridine (Target Analyte) Heat Thermal Stress (>250°C Inlet) Target->Heat Injection Vinyl 2-Vinyl-6-methoxypyridine (Elimination Impurity) Heat->Vinyl Dehydrohalogenation HCl HCl (Gas) Heat->HCl

Caption: Thermal degradation pathway inside a standard hot split injector. The elimination of HCl creates a vinyl artifact.

Method Comparison: GC-MS vs. Alternatives

The following table objectively compares the three primary validation techniques.

FeatureGC-MS (Recommended) HPLC-UV (Alternative) 1H-NMR (Orthogonal)
Primary Utility Trace impurity ID & QuantitationRoutine QA/QCStructural Verification
Sensitivity (LOD) High (< 1 ppm)Moderate (10-50 ppm)Low (> 1000 ppm)
Resolution Excellent (separates vinyl/ethyl analogs)Good (requires specific column chemistry)N/A (Spectral overlap likely)
Thermal Risk High (Requires PTV/Cold Split)Low (Ambient temp)None
Throughput Fast (15-20 min)Moderate (20-30 min)Slow (Manual interpretation)
Cost per Run LowLowHigh

Verdict: GC-MS is the superior choice for purity validation due to its ability to spectrally identify unknown impurities (via NIST libraries), provided the thermal risk is managed.

Validated Experimental Protocol (GC-MS)

This protocol utilizes a Programmed Temperature Vaporization (PTV) inlet or a "Cold Split" technique to prevent in-situ degradation.

Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm). Note: Base-deactivated columns are preferred for pyridines to reduce tailing.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Inlet Parameters (CRITICAL):

  • Mode: Pulsed Split (Ratio 20:1).

  • Liner: Ultra-Inert Split Liner with Glass Wool (deactivated).

  • Temperature: 200°C (Do NOT exceed 220°C).

    • Alternative: If PTV is available, inject at 40°C and ramp to 250°C at 700°C/min to transfer analyte quickly without prolonged thermal exposure.

Oven Program:

  • Initial: 60°C (Hold 1 min) - Focuses solvent.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elutes high boilers.

MS Parameters:

  • Source Temp: 230°C.

  • Transfer Line: 250°C.

  • Scan Mode: Full Scan (35-450 m/z) for ID; SIM (Selected Ion Monitoring) for validation.

  • Target Ions (m/z):

    • Parent: 171 (M+), 173 (M+2, Cl isotope).

    • Base Peak: 122 (Loss of CH2Cl).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid Methanol (potential nucleophilic attack).

  • Concentration: 1.0 mg/mL.

  • Internal Standard: Dodecane or 2-Methoxypyridine (if not present as impurity).

  • Filtration: 0.2 µm PTFE syringe filter.

Validation Workflow & Decision Logic

To ensure the method is valid and not generating artifacts, follow this logic flow.

validation_logic Start Start Validation RunStd Run Standard @ 200°C Inlet Start->RunStd CheckVinyl Vinyl Peak Detected? RunStd->CheckVinyl RunCool Run Standard @ 160°C Inlet (or On-Column) CheckVinyl->RunCool Yes Pass Method Validated CheckVinyl->Pass No Compare Compare Vinyl Peak Areas RunCool->Compare Artifact Area Decreases @ 160°C: Artifact Confirmed. Optimize Inlet Temp. Compare->Artifact Change > 10% RealImpurity Area Constant: Real Impurity Confirmed. Proceed to Quant. Compare->RealImpurity Change < 2%

Caption: Decision tree for distinguishing between thermal degradation artifacts and genuine process impurities.

Expected Validation Data (Example)

The following data represents typical acceptance criteria for this specific assay, derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Main Peak (approx 8.5 min)Pass
Linearity (R²) > 0.999 (Range: 0.1 - 1.5 mg/mL)0.9998
Precision (RSD) < 2.0% (n=6 injections)0.8%
LOD (Impurity) S/N > 3:10.05% (area norm)
Recovery 98.0% - 102.0%99.4%
Solution Stability > 24 Hours at Room TempPass (in DCM)

Key Impurity Profile:

  • RT 4.2 min: 2-Methoxypyridine (Starting Material).

  • RT 7.8 min: 2-Vinyl-6-methoxypyridine (Degradant/Artifact).

  • RT 8.5 min: 2-(2-Chloroethyl)-6-methoxypyridine (Target) .

  • RT 9.1 min: 2-(2-Hydroxyethyl)-6-methoxypyridine (Hydrolysis).

Troubleshooting & Expert Insights

  • Peak Tailing: Pyridines are basic. If the target peak tails significantly (Asymmetry > 1.5), your liner is active. Solution: Replace with a fresh, deactivated wool liner or switch to a base-deactivated column (e.g., Rtx-5Amine).

  • Carryover: The chloroethyl moiety is "sticky." Solution: Include a solvent blank (DCM) after every 3 sample injections.

  • Mass Spec Confirmation: Monitor the ratio of m/z 171 to 173. It should be approximately 3:1 (characteristic of one Chlorine atom). If this ratio deviates, you may have a co-eluting non-halogenated impurity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (n.d.). Purity and Isolation Techniques in the Synthesis of 2-(2-Chloroethyl)-6-methoxypyridine.Link

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine Product Specification (Analog Reference).Link

  • Thermo Fisher Scientific. (2012). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS (Reference for thermal lability of halogenated compounds).Link

Sources

Safety Operating Guide

2-(2-Chloroethyl)-6-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist's Guide: Proper Disposal and Handling of 2-(2-Chloroethyl)-6-methoxypyridine

Part 1: Executive Summary & Chemical Identity

The Core Directive: 2-(2-Chloroethyl)-6-methoxypyridine is an alkylating agent with vesicant-like properties.[1] It must be treated with the same rigorous containment protocols used for nitrogen mustard precursors.[1] Do not dispose of this compound down the drain or in general trash. The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Critical Identification Warning

There is a frequent database error regarding this compound. You must verify the chemical structure before handling.[1]

FeatureSpecification
Chemical Name 2-(2-Chloroethyl)-6-methoxypyridine
Structure Pyridine ring substituted with a methoxy group (-OCH₃) at position 6 and a chloroethyl group (-CH₂CH₂Cl) at position 2.[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
CAS Number Warning CRITICAL: Databases often conflate this with 2-Chloro-6-methoxypyridine (CAS 17228-64-7).[1] • CAS 17228-64-7 = Chlorine attached directly to the ring (Aryl chloride).[1] Less reactive.• Target Compound = Chlorine on the ethyl side chain (Alkyl chloride).[1][9] Highly Reactive Alkylating Agent.
Physical State Typically a colorless to pale yellow liquid or low-melting solid.[1]

Part 2: Hazard Assessment & Causality

To safely dispose of this chemical, you must understand why it is dangerous.[1][9] The hazard is not just toxicity; it is reactivity .[1]

1. The Alkylating Mechanism (The "Why"): The chloroethyl side chain contains an electrophilic carbon atom.[1][9] In biological systems, this carbon is susceptible to nucleophilic attack by DNA bases (guanine N-7).[1][9][10]

  • Mechanism: Intramolecular cyclization can form a reactive aziridinium-like intermediate (though less stable than in nitrogen mustards), or direct S_N2 displacement of the chloride.[1][9]

  • Consequence: This can lead to DNA alkylation, making the compound a potential mutagen and carcinogen .[1][9]

2. Vesicant Potential: Like sulfur and nitrogen mustards, chloroethyl compounds can cause delayed blistering (vesication) upon skin contact.[1][9] The damage is often not felt immediately.[1][4]

3. Stability:

  • Hydrolysis: Slowly hydrolyzes in water to form the alcohol (2-(2-hydroxyethyl)-6-methoxypyridine) and hydrochloric acid.[1]

  • Thermal: Stable at room temperature but may decompose releasing HCl and nitrous oxides upon heating.[1]

Part 3: Disposal Decision Tree & Protocols

The following flowchart illustrates the logic for determining the correct waste stream.

DisposalWorkflow cluster_legend Legend Start Start: Identify Waste State IsPure Is it Pure Chemical / Stock? Start->IsPure IsReaction Is it a Reaction Mixture? Start->IsReaction IsSpill Is it a Spill? Start->IsSpill Quench Perform Thiosulfate Quench (Deactivation) IsPure->Quench Large Qty (>5mL) Segregate Segregate into Halogenated Waste IsPure->Segregate Small Qty (<5mL) IsReaction->Segregate Standard SpillKit Apply Spill Protocol (Absorb + Decon) IsSpill->SpillKit Quench->Segregate Disposal Final Disposal: High-Temp Incineration Segregate->Disposal SpillKit->Disposal key1 Action Required key2 Critical Hazard

Figure 1: Decision logic for the disposal of alkylating pyridine derivatives.

Part 4: Detailed Operational Procedures

Protocol A: Chemical Deactivation (Quenching)

Use this for deactivating stock solutions, large residues, or before cleaning glassware.[1][9]

The Science: Sodium thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) acts as a "soft" nucleophile.[1] It attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a non-toxic Bunte salt (alkyl thiosulfate).[1]

Reagents:

  • Sodium Thiosulfate Pentahydrate[1][2][9]

  • Water[1][7][8][9][11][12]

  • Ethanol or Isopropanol (to ensure solubility)[1][9]

Step-by-Step:

  • Preparation: In a fume hood, prepare a 10% w/v Sodium Thiosulfate solution in a 50:50 mixture of water and ethanol.

  • Addition: Slowly add the pyridine derivative to this solution. Ensure you have at least a 20-fold molar excess of thiosulfate to the pyridine.[1]

  • Reaction: Stir the mixture at room temperature for 24 hours .

    • Note: The reaction generates heat and sodium chloride.[1] The extended time ensures complete conversion of the alkyl chloride.[1]

  • Verification (Optional): Check pH. If highly acidic (due to potential hydrolysis side reactions), neutralize with sodium bicarbonate.[1]

  • Disposal: Label the container as "Deactivated Halogenated Organic Waste - Contains Thiosulfate" . Even though deactivated, it is best practice to incinerate the organic mixture.[1]

Protocol B: Spill Cleanup (Emergency Response)

For spills outside the fume hood or on bench surfaces.[1][9]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (or Silver Shield/Laminate gloves if available), lab coat, and safety goggles.[1][9]

  • Containment: Surround the spill with absorbent pads or a ring of vermiculite.[1]

  • Decontamination Solution: Prepare the same 10% Thiosulfate/Ethanol solution described above.[1]

  • Application:

    • Cover the spill gently with absorbent material (paper towels or pads).[1][9]

    • Soak the pads with the decontamination solution.[1]

    • Allow to sit for 30 minutes to penetrate and react.

  • Cleanup: Scoop the soaked material into a hazardous waste bag.

  • Surface Wash: Wipe the surface twice with the thiosulfate solution, then once with water.[1][9]

  • Waste Tagging: Label the waste bag clearly as "Hazardous Waste: Alkylating Agent Spill Debris (Pyridine Derivative)" .[1]

Protocol C: Routine Waste Segregation

For reaction byproducts or small amounts of stock.[1][9]

  • Stream: Halogenated Organic Solvents .

  • Container: HDPE or Glass safety can.[1]

  • Labeling: Must explicitly list "2-(2-Chloroethyl)-6-methoxypyridine".[1][3]

  • Incompatibility: Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases (which could cause uncontrolled polymerization or elimination reactions).[1][9]

Part 5: Quantitative Data Summary

ParameterValue/ConditionRelevance to Disposal
Flash Point > 70°C (Estimated)Classifies as Combustible (Class IIIA/IIIB).[1]
Water Solubility Low/ModerateRequires organic co-solvent (Ethanol) for effective quenching.[1][9]
Reactivity Electrophilic (Alkylating)Requires nucleophilic quench (Thiosulfate).[1][9]
Waste Code (RCRA) Not P/U Listed specifically.Classify by characteristic: D001 (Ignitable) if in solvent, potential Toxic characteristic.[1][9] Best practice: Manage as Halogenated Solvent (F-listed equivalent) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1][9] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard source for thiosulfate quenching protocols).

  • Centers for Disease Control and Prevention (CDC). (2011).[1] Nitrogen Mustard: Emergency Response Card. NIOSH. [Link] (Referenced for vesicant handling and decontamination logic).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.